1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide
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Overview
Description
“1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide” is a specialty product for proteomics research . It is a derivative of the 1,3,4-thiadiazole nucleus, which is a common and integral feature of a variety of natural products and medicinal agents .
Synthesis Analysis
The synthesis of such compounds often involves the use of a thiadiazole nucleus, which is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . The thiadiazole nucleus is present as a core structural component in an array of drug categories .
Molecular Structure Analysis
The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data . The thiadiazole nucleus is part of the vitamin B (thiamine) structure .
Chemical Reactions Analysis
Thiadiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .
Scientific Research Applications
Molecular Interactions and Structural Analysis
- A study investigated the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor, employing molecular orbital methods and conformational analysis to develop pharmacophore models. This research provides insights into the steric and electrostatic interactions that could be relevant for the binding efficacy of related compounds, including "1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide" (Shim et al., 2002).
Synthesis and Chemical Characterization
- Research focused on the synthesis of piperidine-based 1,3-thiazole derivatives, including the synthesis of related compounds through reactions involving thiosemicarbazide and hydrazonoyl chlorides. This work contributes to the chemical knowledge base necessary for the synthesis of "this compound" and highlights its potential anti-arrhythmic activity (Abdel‐Aziz et al., 2009).
Biological Activities
- The synthesis and antimicrobial evaluation of new thiazole derivatives were explored, providing a basis for understanding the potential biological activities of "this compound." These studies indicate moderate to high antibacterial and antifungal activities, which could be relevant for the compound (Kubba & Rahim, 2018).
Antifungal and Antiviral Properties
- A compound structurally related to "this compound" demonstrated good fungicidal and antiviral activities, particularly against tobacco mosaic virus. This suggests potential applications of the compound for antifungal and antiviral purposes (Li et al., 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(2-hydroxyethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2S/c18-14-3-1-12(2-4-14)15-11-24-17(20-15)21-8-5-13(6-9-21)16(23)19-7-10-22/h1-4,11,13,22H,5-10H2,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTWJMUXOHIAEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCO)C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401139165 |
Source
|
Record name | 1-[4-(4-Chlorophenyl)-2-thiazolyl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401139165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033463-18-1 |
Source
|
Record name | 1-[4-(4-Chlorophenyl)-2-thiazolyl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1033463-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(4-Chlorophenyl)-2-thiazolyl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401139165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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